2-(3,4-Dimethylphenyl)-2-oxoethyl 2-(4-methoxyphenyl)-4-quinolinecarboxylate 2-(3,4-Dimethylphenyl)-2-oxoethyl 2-(4-methoxyphenyl)-4-quinolinecarboxylate
Brand Name: Vulcanchem
CAS No.: 354533-77-0
VCID: VC0435496
InChI: InChI=1S/C27H23NO4/c1-17-8-9-20(14-18(17)2)26(29)16-32-27(30)23-15-25(19-10-12-21(31-3)13-11-19)28-24-7-5-4-6-22(23)24/h4-15H,16H2,1-3H3
SMILES: CC1=C(C=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)OC)C
Molecular Formula: C27H23NO4
Molecular Weight: 425.5g/mol

2-(3,4-Dimethylphenyl)-2-oxoethyl 2-(4-methoxyphenyl)-4-quinolinecarboxylate

CAS No.: 354533-77-0

Main Products

VCID: VC0435496

Molecular Formula: C27H23NO4

Molecular Weight: 425.5g/mol

2-(3,4-Dimethylphenyl)-2-oxoethyl 2-(4-methoxyphenyl)-4-quinolinecarboxylate - 354533-77-0

CAS No. 354533-77-0
Product Name 2-(3,4-Dimethylphenyl)-2-oxoethyl 2-(4-methoxyphenyl)-4-quinolinecarboxylate
Molecular Formula C27H23NO4
Molecular Weight 425.5g/mol
IUPAC Name [2-(3,4-dimethylphenyl)-2-oxoethyl] 2-(4-methoxyphenyl)quinoline-4-carboxylate
Standard InChI InChI=1S/C27H23NO4/c1-17-8-9-20(14-18(17)2)26(29)16-32-27(30)23-15-25(19-10-12-21(31-3)13-11-19)28-24-7-5-4-6-22(23)24/h4-15H,16H2,1-3H3
Standard InChIKey MPJZRLDPVRIUTH-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)OC)C
Canonical SMILES CC1=C(C=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)OC)C
PubChem Compound 1216971
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator